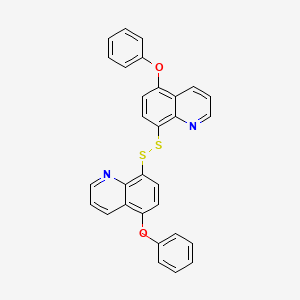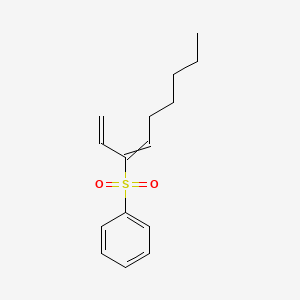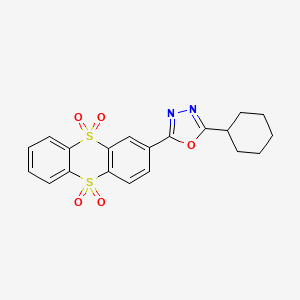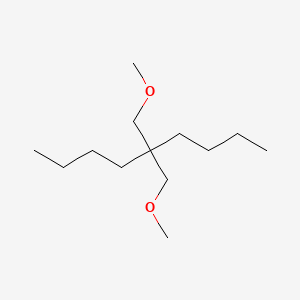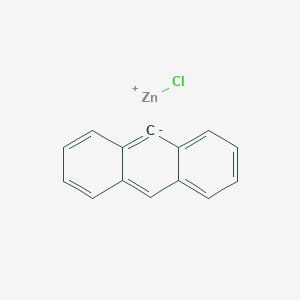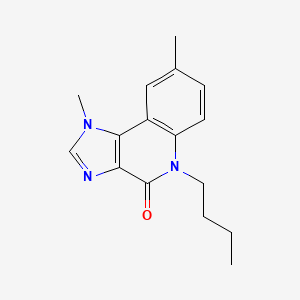![molecular formula C49H70BrP B14267408 (3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide CAS No. 185384-87-6](/img/structure/B14267408.png)
(3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide is a complex organic compound that features a cholestane backbone with a triphenylphosphonium group attached via a butyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide typically involves multiple steps:
Formation of the Triphenylphosphonium Salt: This can be achieved by reacting triphenylphosphine with an appropriate alkyl halide under reflux conditions.
Attachment to Cholestane Backbone: The triphenylphosphonium salt is then reacted with a cholestane derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
化学反应分析
Types of Reactions
(3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide can undergo various chemical reactions, including:
Oxidation: The triphenylphosphonium group can be oxidized to form triphenylphosphine oxide.
Substitution: The bromide ion can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields triphenylphosphine oxide, while reduction can produce various reduced forms of the compound.
科学研究应用
(3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide has several applications in scientific research:
作用机制
The mechanism by which (3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide exerts its effects involves its interaction with cellular membranes. The triphenylphosphonium group allows the compound to penetrate lipid bilayers, targeting specific molecular pathways within cells . This targeting capability is particularly useful in drug delivery and therapeutic applications.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis with similar structural features.
Cholestane Derivatives: Compounds with a cholestane backbone that exhibit similar biological activities.
Uniqueness
What sets (3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide apart is its combination of a cholestane backbone with a triphenylphosphonium group. This unique structure allows it to interact with both organic and biological systems in ways that other compounds cannot, making it a valuable tool in various fields of research .
属性
CAS 编号 |
185384-87-6 |
|---|---|
分子式 |
C49H70BrP |
分子量 |
770.0 g/mol |
IUPAC 名称 |
4-[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]butyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C49H70P.BrH/c1-37(2)18-17-19-38(3)45-29-30-46-44-28-27-40-36-39(31-33-48(40,4)47(44)32-34-49(45,46)5)20-15-16-35-50(41-21-9-6-10-22-41,42-23-11-7-12-24-42)43-25-13-8-14-26-43;/h6-14,21-26,37-40,44-47H,15-20,27-36H2,1-5H3;1H/q+1;/p-1/t38-,39+,40+,44+,45-,46+,47+,48+,49-;/m1./s1 |
InChI 键 |
JFIVOZKNAWKEMH-SEOUFKLDSA-M |
手性 SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)CCCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C)C.[Br-] |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)CCCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


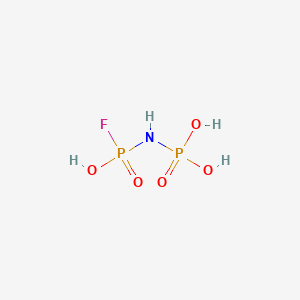
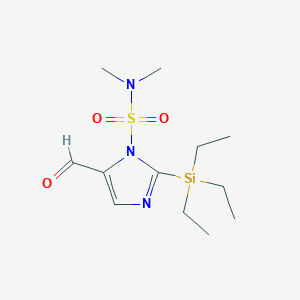
![4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline]](/img/structure/B14267339.png)
![3'-O-[tert-Butyl(diphenyl)silyl]-5'-O-(methylamino)thymidine](/img/structure/B14267342.png)
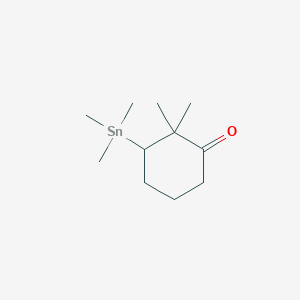
![(1S)-7,7-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14267358.png)
